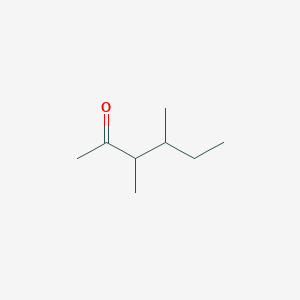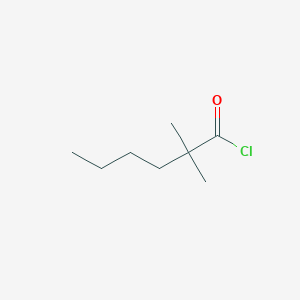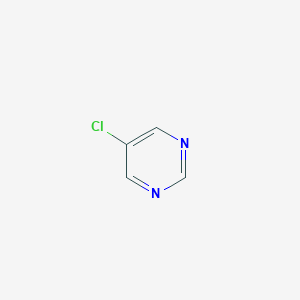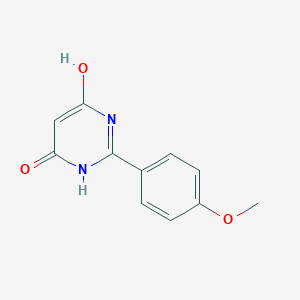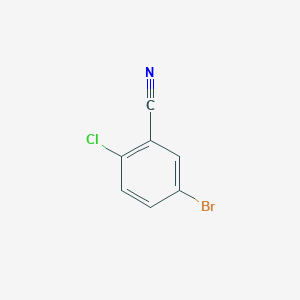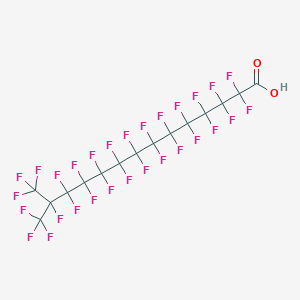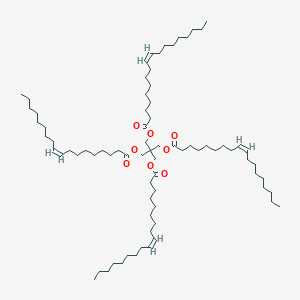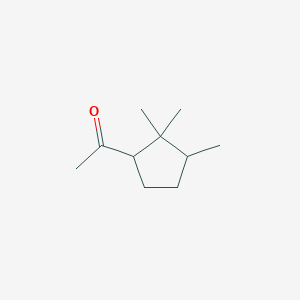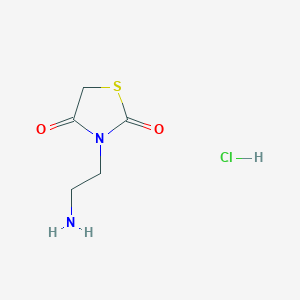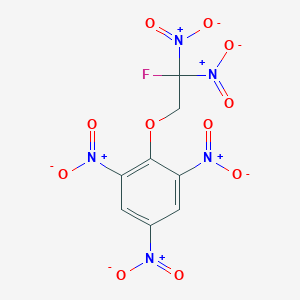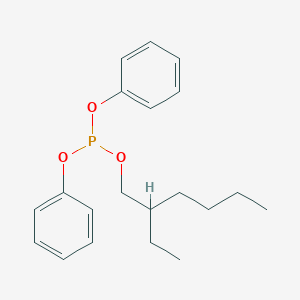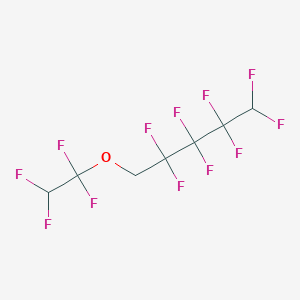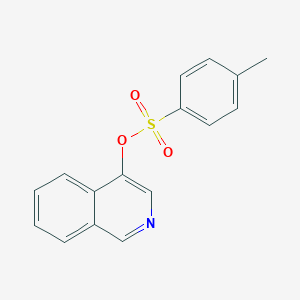![molecular formula C6H3FN2S B107291 5-Fluorobenzo-[2,1,3]-thiadiazole CAS No. 17821-75-9](/img/structure/B107291.png)
5-Fluorobenzo-[2,1,3]-thiadiazole
概要
説明
Synthesis Analysis
The synthesis of various fluorobenzo-thiadiazole derivatives has been reported in the literature. For instance, non-symmetric 4,7-dibromobenzo[c][1,2,5]thiadiazole derivatives were synthesized using the Sonogashira cross-coupling reaction, yielding good results . Similarly, a series of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were prepared by condensation of substituted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiols with pentafluorobenzoic acid, achieving yields between 60-80% . Efficient synthesis of fluorinated [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles was also accomplished using phosphoryl chloride as a cyclizing agent .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. X-ray crystal structure analyses were performed for 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]thiadiazole and its derivatives, revealing intermolecular interactions and the formation of a supramolecular network . The crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative was also determined, showing intramolecular hydrogen bonding and π-π stacking interactions .
Chemical Reactions Analysis
The synthesized fluorobenzo-thiadiazole derivatives exhibit various chemical properties and reactivities. For example, the compounds synthesized in are electroactive in both anodic and cathodic potential ranges, with oxidation and reduction potentials indicating the possibility of charge transfer character. The presence of fluorine atoms in the molecules can significantly influence their electronic properties and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were thoroughly investigated. The benzothiadiazole derivatives presented absorption in the ultraviolet-visible region and showed solvatochromism, indicating electronic delocalization in the excited state . The compounds also demonstrated good thermal stability up to 200°C . In terms of biological activity, some fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles exhibited moderate to good antiproliferative potency against various cancerous cell lines, with certain compounds showing higher activity than others . Additionally, N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-fluorophenylacetamide derivatives were found to be potential tyrosine kinase inhibitors, with some derivatives being more effective than the reference drug imatinib .
科学的研究の応用
3. Fast Analysis of Biothiols
- Summary of Application: This research developed a method for analyzing biothiols based on high-performance liquid chromatography (HPLC)-fluorescence detection under hydrophilic interaction chromatography (HILIC) conditions. Thiols were derivatized with nonfluorescent ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), which selectively reacts with the thiol groups to furnish the corresponding fluorescent SBD– thiols .
- Methods of Application: The method involves derivatization of thiols with SBD-F and analysis using HPLC-fluorescence detection under HILIC conditions .
- Results or Outcomes: The method could successfully quantify six thiols in a human plasma sample, while cysteamine could not be detected. Both the intra- and interday precisions were below 4% for homocysteine, cysteine, cysteinylglycine, glutathione, and γ-glutamylcysteine except for N-acetylcysteine .
4. Applications in Nanotechnology
- Summary of Application: While not directly related to “5-Fluorobenzo-[2,1,3]-thiadiazole”, fluorinated compounds have found applications in the field of nanotechnology. For instance, they can be used as fluorescent biological labels .
- Methods of Application: The specific methods of application would depend on the exact nature of the nanotechnology application. For instance, in the case of fluorescent biological labels, the fluorinated compounds would be attached to the biological entity of interest .
- Results or Outcomes: The outcomes would also depend on the specific application. In the case of fluorescent biological labels, the outcome would be the ability to visually track the labeled biological entity .
5. Fluorescent Biological Labels
- Summary of Application: While not directly related to “5-Fluorobenzo-[2,1,3]-thiadiazole”, fluorinated compounds have found applications in the field of nanotechnology. For instance, they can be used as fluorescent biological labels .
- Methods of Application: The specific methods of application would depend on the exact nature of the nanotechnology application. For instance, in the case of fluorescent biological labels, the fluorinated compounds would be attached to the biological entity of interest .
- Results or Outcomes: The outcomes would also depend on the specific application. In the case of fluorescent biological labels, the outcome would be the ability to visually track the labeled biological entity .
6. Drug and Gene Delivery
- Summary of Application: Again, while not directly related to “5-Fluorobenzo-[2,1,3]-thiadiazole”, fluorinated compounds have been used in nanomedicine for drug and gene delivery .
- Methods of Application: The fluorinated compounds can be used to encapsulate or bind to the drug or gene of interest, and then delivered to the target cells or tissues .
- Results or Outcomes: The outcomes would depend on the specific application, but generally, the use of fluorinated compounds in drug and gene delivery can enhance the efficiency and specificity of the delivery process .
特性
IUPAC Name |
5-fluoro-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZHAYNBUMVVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371953 | |
| Record name | 5-Fluorobenzo-[2,1,3]-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorobenzo-[2,1,3]-thiadiazole | |
CAS RN |
17821-75-9 | |
| Record name | 5-Fluorobenzo-[2,1,3]-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17821-75-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

